2H-pyrrolo[2,3-d]thiazole scaffold properties and medicinal chemistry
2H-pyrrolo[2,3-d]thiazole scaffold properties and medicinal chemistry
The 2H-Pyrrolo[2,3-d]thiazole Scaffold: Properties, Synthesis, and Medicinal Chemistry guide follows below.
Executive Summary
The 2H-pyrrolo[2,3-d]thiazole scaffold represents a privileged, bicyclic [5,5]-fused heteroaromatic system that has emerged as a potent bioisostere for indole, purine, and benzothiazole frameworks. Characterized by a compact, planar architecture incorporating sulfur and two nitrogen atoms, this scaffold offers unique hydrogen-bonding vectors and electronic properties distinct from its more common isomers (e.g., pyrrolo[2,1-b]thiazole).
This guide analyzes the scaffold's utility in kinase inhibition (specifically FAK and ACK1), antifungal agrochemicals (targeting chitin synthase), and antiviral agents (CHIKV). It details the "Hemetsberger-Knittel" synthetic route as the industry-standard protocol for accessing the core and provides critical SAR insights for optimizing lipophilicity and metabolic stability.
Structural Properties & Bioisosterism[1][2]
Nomenclature and Numbering
The numbering of the pyrrolo[2,3-d]thiazole system depends on the priority of heteroatoms. In medicinal chemistry, the "2H" designation often refers to the tautomeric form where the pyrrole nitrogen bears the hydrogen, or it indicates a saturated position in dihydro- derivatives.
-
Core Structure: Fusion of a thiazole ring (d-face, C4-C5) and a pyrrole ring (2,3-face).
-
Electronic Profile: The scaffold is electron-rich (π-excessive), making it susceptible to electrophilic aromatic substitution, particularly at the pyrrole
-position (C5/C6 depending on numbering). -
H-Bonding:
-
Donor (HBD): Pyrrole N-H (unless alkylated).
-
Acceptor (HBA): Thiazole N (sp² hybridized).
-
Bioisosteric Relationships
The scaffold serves as a "scaffold hop" for several established cores:
-
vs. Indole: Adds a nitrogen and sulfur, lowering LogP and increasing polarity.
-
vs. 7-Azaindole (Pyrrolo[2,3-b]pyridine): Replaces the pyridine ring with a thiazole, altering the vector of the H-bond acceptor and changing the metabolic liability of the six-membered ring.
-
vs. Thienopyrrole: Replaces a thiophene carbon with nitrogen, enhancing water solubility.
Synthetic Strategies
The construction of the 2H-pyrrolo[2,3-d]thiazole core is non-trivial due to the sensitivity of the electron-rich pyrrole ring. Two primary strategies are employed: Annulation of Thiazoles and Annulation of Pyrroles .
Strategy A: The Hemetsberger-Knittel Reaction (Thiazole Pyrrole)
This is the most robust method for generating the fully aromatic core. It involves the condensation of a 4-chlorothiazole-5-carbaldehyde with an azidoacetate, followed by thermolysis.
Mechanism:
-
Condensation: Aldehyde reacts with ethyl azidoacetate (Knoevenagel conditions) to form an
-azidoacrylate. -
Thermolysis: Heating generates a nitrene intermediate.
-
Insertion: The nitrene inserts into the adjacent C-H bond (or C-Cl bond with elimination) to close the pyrrole ring.
Strategy B: Hantzsch Cyclization (Pyrrole Thiazole)
Less common for this specific isomer but viable for derivatives. It involves reacting a 3-amino-4-mercaptopyrrole (or equivalent) with an
Visualization of Synthetic Pathways
Caption: Figure 1. Primary synthetic routes to the pyrrolo[2,3-d]thiazole core, highlighting the Hemetsberger-Knittel protocol.
Medicinal Chemistry & SAR
Kinase Inhibition (Oncology)
The scaffold binds to the ATP-binding pocket of kinases.
-
Target: FAK (Focal Adhesion Kinase) .[1]
-
Binding Mode: The pyrrole N-H and thiazole N act as a donor-acceptor pair, mimicking the hinge-binding motif of adenine.
-
Key Insight: Crystal structures (e.g., PDB 3PXK) reveal the scaffold binds in the DFG-in active conformation.[2] The thiazole sulfur often engages in non-classical interactions with the gatekeeper residue (e.g., Methionine).
Antifungal Activity (Agrochemicals)
Recent studies (2024) have validated the scaffold as a fungicide against Rhizoctonia solani and Botrytis cinerea.[3]
-
Mechanism: Unlike typical kinase inhibitors, these derivatives appear to target tryptophan metabolic pathways and wax biosynthesis rather than pyruvate kinase.[4][3][5]
-
SAR: Substituents at the 2-position (thiazole C2) are critical for lipophilicity (LogP ~3.0 is optimal for fungal cell penetration).
Antiviral Activity (Virology)[6]
-
Optimization: The pyrrolo[2,3-d]thiazole was developed as a bioisostere of thieno[3,2-b]pyrrole to improve metabolic stability (microsomal half-life) while maintaining potency.[6][7]
SAR Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing critical substitution vectors on the scaffold.
Experimental Protocol: Synthesis of Ethyl 2H-pyrrolo[2,3-d]thiazole-5-carboxylate
This protocol utilizes the Hemetsberger-Knittel reaction, adapted for high-yield synthesis of the core.
Reagents:
-
4-Chlorothiazole-5-carbaldehyde (1.0 equiv)
-
Ethyl azidoacetate (4.0 equiv)
-
Sodium ethoxide (4.0 equiv) or Piperidine (cat.)
-
Xylene or Toluene (anhydrous)
Step-by-Step Methodology:
-
Formation of Azidoacrylate:
-
Dissolve 4-chlorothiazole-5-carbaldehyde in anhydrous ethanol (0.5 M).
-
Cool to -10°C under nitrogen atmosphere.
-
Add ethyl azidoacetate dropwise over 20 minutes.
-
Add NaOEt solution (21% in EtOH) dropwise, maintaining temperature < 0°C.
-
Stir at 0°C for 2 hours, then warm to room temperature (RT) for 12 hours.
-
Workup: Pour into ice water, acidify with dilute HCl to pH 4. Extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the intermediate (ethyl 2-azido-3-(4-chlorothiazol-5-yl)acrylate) via silica flash chromatography (Hexane/EtOAc).
-
-
Cyclization (Thermolysis):
-
Dissolve the azidoacrylate intermediate in anhydrous xylene (0.1 M concentration to prevent polymerization).
-
Heat to reflux (140°C) for 2–4 hours. Monitor nitrogen evolution.
-
Reaction Check: TLC should show disappearance of the azide starting material.
-
Cool to RT. The product may precipitate upon cooling or require concentration.
-
Purification: Recrystallize from EtOH or purify via column chromatography (DCM/MeOH) to yield ethyl 2H-pyrrolo[2,3-d]thiazole-5-carboxylate .
-
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for the pyrrole N-H singlet (broad, ~12.0 ppm) and the thiazole C2-H singlet (~9.0 ppm).
-
MS (ESI): [M+H]⁺ peak corresponding to the cyclized mass (loss of N₂ and HCl if elimination occurs, though typically Cl is retained or lost depending on the specific variation; in the standard Hemetsberger, the Cl is often lost if it's a leaving group, or H is inserted). Note: In 4-chloro substrates, the cyclization often involves displacement of the Cl by the nitrene or subsequent reduction.
Physicochemical Data Summary
| Property | Value / Characteristic | Relevance |
| LogP (Calc) | ~1.2 – 1.8 (Unsubstituted) | Moderate lipophilicity; good for CNS penetration if optimized. |
| H-Bond Donors | 1 (Pyrrole NH) | Critical for hinge binding in kinases. |
| H-Bond Acceptors | 2 (Thiazole N, S) | Thiazole N is a weak acceptor; S can engage in π-interactions. |
| Aromaticity | High (10π electron system) | Stable to oxidation; planar geometry. |
| pKa (Pyrrole NH) | ~13–15 | Weakly acidic; can be deprotonated by strong bases (NaH). |
| Solubility | Low in water; High in DMSO/DMF | Requires formulation (e.g., salts) for in vivo studies. |
References
-
Fungicidal Activity of New Pyrrolo[2,3-d]thiazoles
-
Kinase Inhibition (FAK)
- Title: Co-crystal Structures of FAK with an Unprecedented Pyrrolo[2,3-d]thiazole Ligand (PDB 3PXK).
- Source: RCSB Protein D
-
URL:[Link]
-
Synthesis via Hemetsberger-Knittel
-
Antiviral Optimization
Sources
- 1. redalyc.org [redalyc.org]
- 2. Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. indole-building-block.com [indole-building-block.com]
- 7. researchgate.net [researchgate.net]
- 8. Azoles. Part 9. Synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]





